

# Comparative Selectivity Profile of BAY-091 Against Other Kinases

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## Compound of Interest

Compound Name: BAY-091  
Cat. No.: B10825119

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This guide provides a detailed comparison of the kinase selectivity profile of **BAY-091**, a potent and highly selective inhibitor of Phosphatidylinositol-5-Phosphate 4-Kinase Type 2 Alpha (PIP4K2A).[1][2][3] The data presented herein is compiled from in vitro biochemical and cellular assays to objectively assess its performance against other kinases and off-target proteins.

## Data Presentation: Inhibitory Activity of BAY-091

**BAY-091** demonstrates exceptional potency for its intended target, PIP4K2A, with nanomolar efficacy.[1] Its high degree of selectivity is underscored by broad screening against a large panel of kinases, where no significant off-target kinase inhibition was observed.[1][4]

Table 1: Potency of **BAY-091** on Primary Target PIP4K2A

Assay Format	ATP Concentration	IC50 Value
ADP-Glo (Quantification of produced ADP)	10 $\mu$ M	1.3 nM
ADP-Glo (Quantification of produced ADP)	250 $\mu$ M	2.6 nM
HTRF (Quantification of produced PI(4,5)P2)	10 $\mu$ M	8.5 nM
HTRF (Quantification of produced PI(4,5)P2)	2 mM	16.4 nM

Data sourced from EUBOPEN and Journal of Medicinal Chemistry.[1][4]

Table 2: Selectivity Profile of **BAY-091**

Panel Type	Number of Targets	BAY-091 Concentration	Results
Kinase Panel (Eurofins/Millipore)	373	1 $\mu$ M	No kinase inhibited >60%. [1][4] Closest off-targets were FLT1 (56.81% inhibition) and KDR (50.07% inhibition). [5]
Safety Panel (Eurofins)	77	10 $\mu$ M	Closest off-targets (% inhibition): TBXAS1 (98%), HTR2B (98%), MAOB (81%), PDE3 (74%), PDE5A (62%). [1][6]

## Experimental Protocols

The following methodologies were employed to determine the potency and selectivity of **BAY-091**.

## 1. PIP4K2A Biochemical Potency Assays:

- ADP-Glo™ Kinase Assay (Promega): This luminescence-based assay quantifies the amount of ADP produced during the kinase reaction.[4]
  - Principle: PIP4K2A was incubated with the PI5P substrate, ATP, and varying concentrations of **BAY-091** for 60 minutes.[4] The ADP-Glo™ Reagent was then added to terminate the kinase reaction and deplete the remaining ATP. Subsequently, the Kinase Detection Reagent was added to convert ADP to ATP and measure the newly synthesized ATP via a luciferase reaction. The luminescent signal is directly proportional to the ADP concentration and, therefore, to the kinase activity.
  - Purpose: To determine the IC50 value of **BAY-091** by measuring its ability to inhibit ADP production.
- Homogeneous Time-Resolved Fluorescence (HTRF) Assay: This assay format was used for the orthogonal measurement of the product, phosphatidylinositol (4,5)-bisphosphate (PI(4,5)P2).[1]
  - Principle: The assay measures the FRET signal between a donor and an acceptor molecule, which is modulated by the amount of PI(4,5)P2 produced by PIP4K2A.
  - Purpose: To provide an alternative method for quantifying kinase activity and confirming the IC50 values obtained from the ADP-Glo assay.[1]

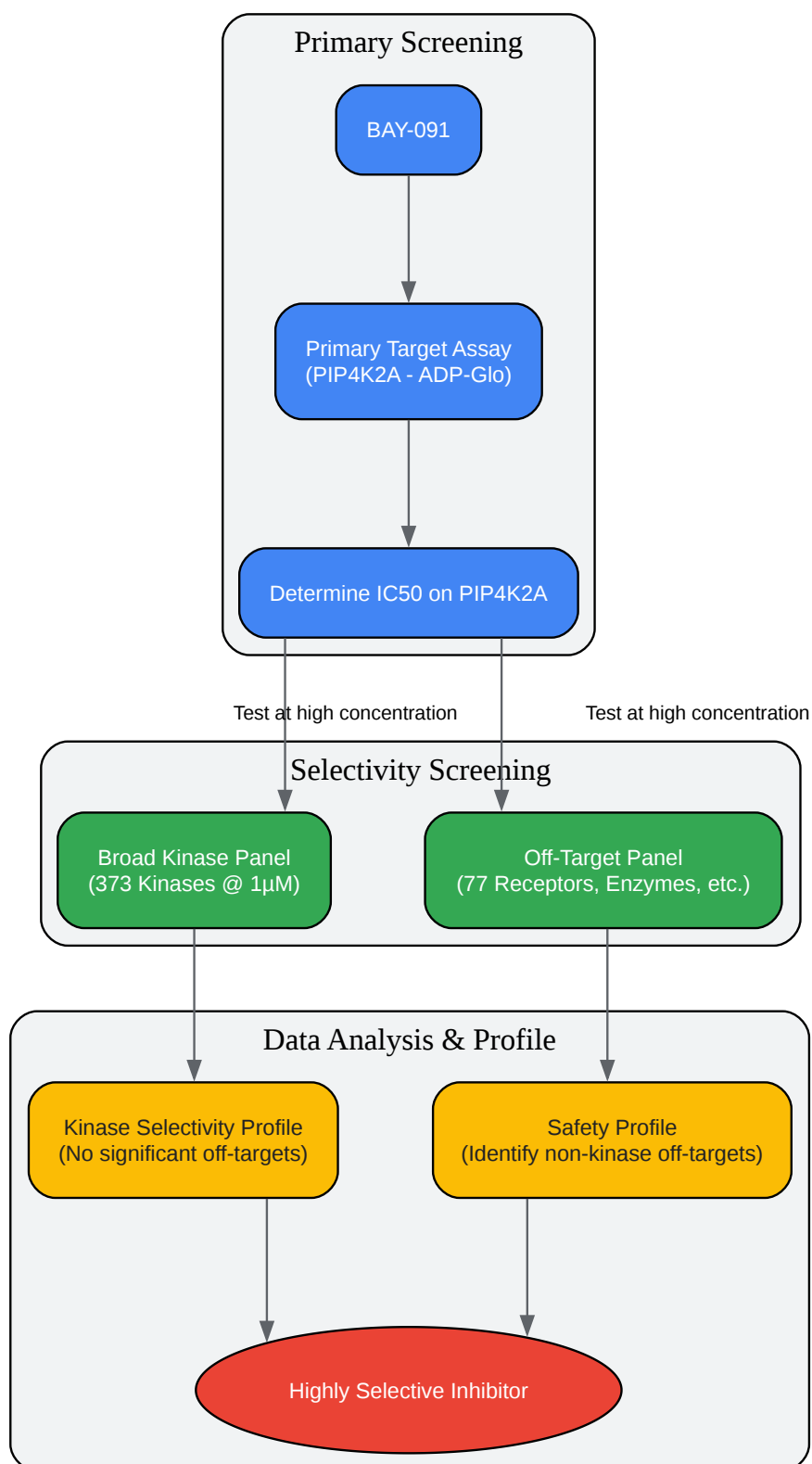
## 2. Kinase Selectivity Profiling:

- Broad Kinase Panel Screening (Millipore/Eurofins): **BAY-091** was tested at a concentration of 1  $\mu$ M against a panel of 373 different kinases.[4]
  - Principle: The activity of each kinase in the panel was measured in the presence and absence of **BAY-091**. The percentage of inhibition was then calculated. This high-throughput screening method is crucial for identifying potential off-target effects and establishing the selectivity profile of an inhibitor.[7][8]
  - Purpose: To assess the specificity of **BAY-091** across the human kinome and ensure it does not significantly inhibit other kinases, which could lead to unintended biological

effects.[4]

## Visualizing the Selectivity Workflow

The following diagram illustrates the general workflow for assessing the selectivity profile of a kinase inhibitor like **BAY-091**.



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Caption: Workflow for determining the selectivity profile of **BAY-091**.

In summary, **BAY-091** is a highly selective inhibitor of PIP4K2A.[2][3] Extensive screening against a broad panel of kinases has confirmed its specificity, with no significant inhibition of other kinases observed at a concentration of 1  $\mu$ M.[1][4] While some off-target activity was noted in a broader safety panel at a higher concentration, the overall profile highlights **BAY-091** as a valuable and selective chemical probe for studying the biological functions of PIP4K2A.[3]

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## References

- [1. eubopen.org \[eubopen.org\]](http://eubopen.org)
- [2. medchemexpress.com \[medchemexpress.com\]](http://medchemexpress.com)
- [3. Discovery and Characterization of the Potent and Highly Selective 1,7-Naphthyridine-Based Inhibitors BAY-091 and BAY-297 of the Kinase PIP4K2A - PubMed \[pubmed.ncbi.nlm.nih.gov\]](#)
- [4. pubs.acs.org \[pubs.acs.org\]](http://pubs.acs.org)
- [5. Probe BAY-091 | Chemical Probes Portal \[chemicalprobes.org\]](http://chemicalprobes.org)
- [6. sgc-ffm.uni-frankfurt.de \[sgc-ffm.uni-frankfurt.de\]](http://sgc-ffm.uni-frankfurt.de)
- [7. Kinase Selectivity Profiling System: General Panel Protocol \[promega.jp\]](http://promega.jp)
- [8. researchgate.net \[researchgate.net\]](http://researchgate.net)
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